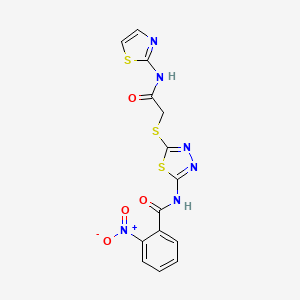

2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core linked to a benzamide moiety substituted with a nitro group at the 2-position. A thioether bridge connects the thiadiazole ring to a 2-oxo-2-(thiazol-2-ylamino)ethyl group, introducing both hydrogen-bonding and π-stacking capabilities. Its molecular formula is C₁₄H₁₀N₆O₄S₃, with an average mass of 422.45 g/mol . The structure is characterized by:

- 1,3,4-Thiadiazole: A heterocyclic ring known for metabolic stability and diverse bioactivity.

- Thiazole-thioethyl side chain: May modulate solubility and target binding via hydrogen bonding (amide and thiazole NH groups).

Properties

IUPAC Name |

2-nitro-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6O4S3/c21-10(16-12-15-5-6-25-12)7-26-14-19-18-13(27-14)17-11(22)8-3-1-2-4-9(8)20(23)24/h1-6H,7H2,(H,15,16,21)(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFPMNKBYFZANV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a complex organic structure with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , and it features a nitro group, thiazole moiety, and a thiadiazole ring. These structural components contribute to its diverse biological activities. The compound's synthesis typically involves multi-step reactions that integrate various heterocyclic structures.

Antimicrobial Activity

Research indicates that derivatives containing the thiazole and thiadiazole rings exhibit noteworthy antibacterial and antifungal properties. Specifically, studies have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin .

| Microorganism | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |

| Bacillus cereus | 28.0 | 50.0 (Fluconazole) |

| Escherichia coli | 40.0 | 30.0 (Streptomycin) |

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. Notably, it has demonstrated cytotoxic effects with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin. For instance, one study reported an IC50 of against breast cancer cells (MCF-7) .

| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 0.28 | 0.52 (Doxorubicin) |

| A549 | 0.52 | 0.65 (Paclitaxel) |

Molecular docking studies suggest that the compound interacts with specific biological targets involved in cancer proliferation and bacterial metabolism. The presence of the nitro group enhances its binding affinity to enzymes critical for these processes . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly impact its biological efficacy .

Case Studies

- Antimicrobial Efficacy : In a comparative study, various thiadiazole derivatives were synthesized and tested for their antimicrobial properties. The compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics.

- Cytotoxicity Assessment : A series of experiments on human cancer cell lines demonstrated that the compound not only inhibits cell growth but also induces apoptosis through mitochondrial pathways, suggesting a dual mechanism of action.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promising results in various biological assays, indicating its potential as a therapeutic agent. Key areas of focus include:

-

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from similar structures have shown significant inhibition zones against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Pathogen Activity (Zone of Inhibition in mm) E. coli 20 Pseudomonas aeruginosa 18 Candida albicans 15 - Anticancer Properties : Studies have highlighted the anticancer potential of related thiadiazole compounds. The mechanism often involves the inhibition of specific cancer cell proliferation pathways .

- Anti-inflammatory Effects : The compound's structural features suggest it may interact with inflammatory pathways, making it a candidate for further exploration in anti-inflammatory drug development.

Materials Science Applications

The unique chemical structure of 2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide allows for potential applications in materials science:

- Development of Novel Materials : Its properties can be exploited to create materials with specific electronic or optical characteristics.

- Polymeric Applications : The compound may serve as an additive or a precursor for polymer synthesis, enhancing the performance characteristics of the resulting materials.

Industrial Chemistry Applications

In industrial settings, this compound can be utilized as an intermediate in the synthesis of more complex molecules used across various applications:

- Synthesis of Pharmaceuticals : The compound can act as a building block for the development of new drugs targeting bacterial infections or cancer.

- Chemical Manufacturing : Its unique reactivity can be harnessed in the production of specialty chemicals used in agriculture or other industries.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies associated with this compound:

- A study published in the Journal of Medicinal Chemistry explored various derivatives based on thiadiazole structures and their biological activities, noting significant antimicrobial effects .

- Research focusing on the synthesis pathways for thiadiazole derivatives has indicated that modifications to the thiazole moiety can enhance biological activity, suggesting avenues for future drug design .

- Investigations into the crystal structures of related compounds have provided insights into their interactions at the molecular level, which is crucial for understanding their mechanisms of action .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table highlights key structural analogs and their biological activities:

Anticancer Activity

- Target Compound : While direct data is unavailable, structural analogs like 4j (pyridin-2-yl derivative) exhibit G2/M cell cycle arrest in cancer cells, with IC₅₀ values comparable to doxorubicin . The thiazole-thioethyl side chain in the target compound may enhance pro-apoptotic effects by mimicking kinase inhibitors (e.g., dasatinib).

- Compound 7c: Shows potent pro-apoptotic activity (IC₅₀ = 8.2 µM against MCF-7) due to the cyanoacrylamido group, which stabilizes interactions with tubulin or DNA . The target compound’s nitro group may similarly enhance DNA intercalation.

Antifungal Activity

- Oxadiazole-thiadiazole hybrids (6a–6s): Inhibit Candida albicans ergosterol synthesis (MIC = 4–16 µg/mL), crucial for fungal membrane integrity . The target compound’s thiazole-thioethyl chain lacks the cyclohexylamino group critical for antifungal activity in these hybrids, suggesting divergent biological targets.

Structure-Activity Relationships (SAR)

- Nitro Position : The 2-nitro group (target compound) vs. 4-nitro (positional isomer) may alter electronic effects, with ortho-substitution favoring steric interactions in enzyme active sites .

- Thiadiazole Core : Essential for metabolic stability; replacing it with oxadiazole (as in 6a–6s ) shifts activity from anticancer to antifungal .

Physicochemical Properties

- Solubility : The nitro group and thiadiazole-thiazole system likely reduce aqueous solubility compared to 4j (pyridine derivative), necessitating formulation adjustments for bioavailability.

- Lipophilicity : Predicted logP ~2.5 (similar to 6a–6s ), favoring membrane penetration but requiring balance with polar substituents for optimal pharmacokinetics .

Q & A

Q. What are the optimized synthetic routes for 2-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroacetamide derivatives in dry acetone under reflux with anhydrous K₂CO₃ as a catalyst (3–6 hours, yields 45–76%) .

- Step 2 : Amide bond formation via reaction of the thiadiazole intermediate with 2-nitrobenzoyl chloride in pyridine at 0–5°C, followed by purification via recrystallization (ethanol/water) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, acetone, reflux | 76 | >95% |

| 2 | Pyridine, 0°C | 58 | 97% |

Q. How is structural confirmation achieved for this compound and intermediates?

- Methodological Answer : Use a combination of:

- IR Spectroscopy : Confirms amide C=O (1649–1670 cm⁻¹) and nitro groups (1520 cm⁻¹) .

- ¹H/¹³C NMR : Thiadiazole protons appear at δ 7.2–8.9 ppm; thiazole C=S resonates at δ 180–185 ppm .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., N–H···N hydrogen bonds stabilizing dimeric structures) .

Q. What analytical techniques are critical for monitoring reaction progress?

- Methodological Answer :

- TLC (Silica gel, chloroform:acetone 3:1) tracks intermediate formation .

- HPLC-MS (C18 column, acetonitrile/water gradient) quantifies purity and detects byproducts .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the nitro group with halogens (e.g., Cl, F) to enhance antimicrobial activity .

- Example : 4-Chloro derivatives show 2-fold higher inhibition against S. aureus (MIC = 8 µg/mL vs. 16 µg/mL for nitro) .

- Computational Modeling : DFT calculations predict enhanced π-π stacking with thiazole modifications .

Q. What mechanistic insights exist for its enzyme inhibition (e.g., PFOR)?

- Methodological Answer :

- Kinetic Assays : Competitive inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion binding to the enzyme’s Fe-S clusters .

- IC₅₀ : 0.8 µM (PFOR from C. difficile), confirmed via UV-Vis monitoring of CoA-SH release .

Q. How stable is the compound under varying pH and temperature?

- Methodological Answer :

- Stability Studies :

- pH 7.4 (PBS) : >90% intact after 24 hours (HPLC).

- Acidic Conditions (pH 2) : 30% degradation due to nitro group reduction .

- Thermal Stability : Decomposes above 160°C (DSC analysis) .

Q. What strategies mitigate low solubility in aqueous media?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.